Product packaging for Piperazine-1-methylamine(Cat. No.:CAS No. 18190-85-7)

Piperazine-1-methylamine

Cat. No.: B102098
CAS No.: 18190-85-7
M. Wt: 115.18 g/mol
InChI Key: GHAIYFTVRRTBNG-UHFFFAOYSA-N
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Description

Piperazine-1-methylamine (CAS 18190-85-7) is a chemical compound with the molecular formula C5H13N3 and a molecular weight of 115.18 g/mol . It is classified as a piperazine derivative and serves as a valuable heterocyclic building block in organic synthesis, particularly for the development of pharmaceutical intermediates . Piperazine-based compounds are a broad class of molecules with significant pharmacological importance, found in various therapeutic agents . The core piperazine structure is known for its versatility and presence in numerous marketed drugs, suggesting that this compound is a crucial reagent for medicinal chemists exploring new compounds with diverse biological activities . As a specialist research chemical, it is intended for use in laboratory settings only. Intended Use & Handling: This product is strictly for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle this compound with appropriate personal protective equipment (PPE) following standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13N3 B102098 Piperazine-1-methylamine CAS No. 18190-85-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazin-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H13N3/c6-5-8-3-1-7-2-4-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAIYFTVRRTBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171218
Record name Piperazine-1-methylamine
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Molecular Weight

115.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18190-85-7
Record name 1-Piperazinemethanamine
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Record name Piperazine-1-methylamine
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Record name Piperazine-1-methylamine
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Record name Piperazine-1-methylamine
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Chemical Reactivity and Derivatization Studies of Piperazine 1 Methylamine

Nucleophilic Reactivity Profile

Piperazine-1-methylamine, also known as 1-methylpiperazine (B117243), possesses two nitrogen atoms with differing steric and electronic environments, which dictates its nucleophilic reactivity. The secondary amine within the piperazine (B1678402) ring and the primary amine of the methylamine (B109427) substituent both have lone pairs of electrons, making them available for nucleophilic attack. The presence of a methyl group on one of the ring nitrogens introduces some steric hindrance and also influences the basicity and nucleophilicity of the molecule. nih.gov

The two nitrogen atoms of the piperazine molecule are in a rigid conformation, which is thought to favor their interaction with biological targets like dopamine (B1211576) receptors. researchgate.net The nucleophilicity of piperazine derivatives is influenced by the substituents on the ring. For instance, increasing alkyl substitution on the nitrogen atoms can enhance nucleophilicity due to a decrease in hydration energy. dcu.ie In reactions, this compound can act as a bidentate or a monodentate ligand, depending on the reaction conditions and the nature of the electrophile.

Advanced Derivatization Strategies for Analytical and Functionalization Purposes

The reactive amine groups of this compound make it a versatile scaffold for derivatization. These modifications are employed for various purposes, including the development of new therapeutic agents and the creation of derivatives with enhanced analytical properties. nih.govasianpubs.orgresearchgate.net

Amine-Based Derivatization Reactions

The primary and secondary amines of this compound readily undergo a variety of derivatization reactions. These include:

N-Alkylation: This can be achieved through nucleophilic substitution with alkyl halides or sulfonates, reductive amination, or the reduction of carboxamides. mdpi.com For example, N-alkylation with alkyl chlorides or bromides has been used in the synthesis of various biologically active compounds. mdpi.com

Acylation: Reaction with acyl chlorides or activated esters, such as N-hydroxysuccinimide (NHS) esters, leads to the formation of amides. nih.govresearchgate.net This is a common strategy for linking this compound to other molecules.

Reaction with Aldehydes and Ketones: Condensation with aldehydes or ketones can form Schiff bases or enamines, which can be further reduced to create more complex amine derivatives. researchgate.net Reductive amination with tetrahydropyran-4-one is one such example. mdpi.com

Michael Addition: The amine groups can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds. nih.gov

Reaction with Isocyanates: this compound can react with isocyanates to form urea (B33335) derivatives. This reaction is utilized in analytical methods for detecting isocyanates. rsc.org

Derivatization for Enhanced Spectroscopic Detection (e.g., UV-Vis, Fluorescence, Mass Spectrometry)

To facilitate detection and quantification at low concentrations, this compound can be derivatized with chromophoric or fluorophoric reagents. This is particularly useful in analytical techniques like HPLC-UV, HPLC-fluorescence, and mass spectrometry. jocpr.comresearchgate.net

Common derivatizing agents include:

4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl): This reagent reacts with piperazine to form a stable, UV-active derivative, allowing for detection at low levels. jocpr.com

Benzaldehyde (B42025): The reaction with benzaldehyde produces a UV-active derivative. researchgate.net

Dansyl chloride: This reagent reacts with the secondary amine of piperazine to create a fluorescent and structurally stable product, suitable for sensitive detection. researchgate.netresearchgate.net

1-Amino-4-methylpiperazine (B1216902) (AMP): This derivatization reagent has been used to enhance the detection of low-concentration analytes like steroids in LC-MS/MS analysis by improving ionization and chromatographic resolution. nih.gov

The choice of derivatizing agent depends on the analytical method and the desired sensitivity. For instance, dansyl chloride is preferred for fluorescence detection due to the fluorescent group it introduces. researchgate.net

Table 1: Derivatization Reagents for Spectroscopic Detection of Piperazine Derivatives

Derivatizing Reagent Detection Method Key Feature Reference
4-chloro-7-nitrobenzofuran (NBD-Cl) HPLC-UV Forms a stable, UV-active derivative. jocpr.com
Benzaldehyde HPLC-UV Produces a UV-active derivative. researchgate.net
Dansyl chloride HPLC-Fluorescence, LC-MS Introduces a fluorescent group, forms stable products. researchgate.netresearchgate.net
1-Amino-4-methylpiperazine (AMP) LC-MS/MS Enhances detection of low-concentration analytes. nih.gov

Modification of Carboxyl and Hydroxyl Moieties via this compound

This compound can be used to modify molecules containing carboxyl and hydroxyl groups. The primary amine of this compound can react with carboxylic acids to form amides, a reaction often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). researchgate.net This strategy is employed to derivatize peptides and proteins, enhancing their charge states for more efficient analysis by mass spectrometry. researchgate.netnih.gov

While direct reaction with hydroxyl groups is less common, this compound can be incorporated into molecules that subsequently react with hydroxyls. For example, acylation of amines can sometimes lead to the O-acylation of tyrosine, serine, and threonine residues, though these are often removable under specific conditions. nih.gov

Reaction Kinetics and Mechanistic Investigations of this compound

The kinetics of reactions involving this compound are crucial for understanding its behavior in various applications, such as CO2 capture and chemical synthesis.

Studies on the reaction of piperazine derivatives with CO2 have shown that the reaction rate can be described by a termolecular mechanism on an activity basis. utexas.edu The presence of the methyl group in this compound influences its reaction kinetics compared to unsubstituted piperazine. For instance, in the context of CO2 capture, methyl substitution on the amine can enhance the degradation rate. researchgate.net

Mechanistic studies of reactions involving piperazine derivatives often focus on understanding the role of each nitrogen atom and the influence of substituents. For example, in the photocatalytic N-alkylation of piperazine with alcohols, the mechanism involves tandem reactions including alcohol dehydrogenation to an aldehyde, condensation of the aldehyde with piperazine to form an enamine, and subsequent hydrogenation of the enamine. researchgate.net

Theoretical studies, such as those using ab initio modeling and RRKM/master equation simulations, have been employed to investigate the kinetics of reactions like the OH-initiated oxidation of piperazine. chemrxiv.org These studies provide insights into reaction pathways and the formation of various products.

Stability and Degradation Pathways

The stability of this compound is a critical factor in its industrial applications, particularly in CO2 capture systems where it is exposed to high temperatures and oxidative conditions.

Thermal degradation studies have shown that methyl substitution on the piperazine ring can increase the rate of amine degradation compared to unsubstituted piperazine. researchgate.net For instance, at 150 °C, 1-methylpiperazine degrades faster than piperazine. researchgate.net The degradation rate is also influenced by the presence of CO2. acs.org

Oxidative degradation is another important pathway. The reaction of piperazine with OH radicals, a key atmospheric oxidant, can proceed via hydrogen abstraction from either a C-H or N-H bond, leading to the formation of various oxidation products. chemrxiv.orgnih.gov The initial step is often the formation of a pre-reaction adduct, followed by hydrogen abstraction. chemrxiv.org The presence of oxygen and metals like iron can significantly accelerate oxidative degradation. nih.gov

The degradation of piperazine derivatives can lead to the formation of various products, including other amines, amides, and cyclic compounds. chemrxiv.orgnih.gov Understanding these degradation pathways is essential for mitigating solvent loss and the formation of potentially harmful byproducts in industrial processes.

Thermal Degradation Mechanisms

The thermal stability of amines is a critical factor in various industrial applications. Studies on piperazine and its structural analogs have sought to understand the structural features that contribute to their thermal resistance. This compound, also known as 1-methylpiperazine (1-MPZ), has been a subject of these investigations to determine how methyl substitution affects degradation rates.

Research comparing piperazine with its methylated derivatives demonstrates that the addition of a methyl group generally accelerates the rate of thermal degradation. researchgate.net In comparative thermal degradation studies conducted at 150 °C, both 1-methylpiperazine (1-MPZ) and 2-methylpiperazine (B152721) (2-MPZ) were found to degrade more rapidly than the parent piperazine compound. researchgate.net Surprisingly, the position of the methyl group has a significant impact; a methyl group on the nitrogen atom (as in 1-MPZ) leads to a greater enhancement of degradation than a methyl group on a carbon atom alpha to an amino group (as in 2-MPZ). researchgate.net

In mixed solvent systems, such as those used in CO2 capture, the thermal degradation of a 7 molal (m) methyldiethanolamine (MDEA) and 2 m piperazine (PZ) blend has been studied. The degradation pathways identified include SN2 substitution reactions that lead to the formation of various products, including 1-methylpiperazine (1-MPZ) and 1,4-dimethylpiperazine (B91421) (1,4-DMPZ). utexas.edu

The table below summarizes the comparative thermal stability of piperazine and its methylated analogs.

CompoundRelative Degradation Rate at 150 °CKey Findings
Piperazine (PZ)BaselineExhibits exceptional resistance to thermal degradation up to 150 °C. researchgate.net
1-Methylpiperazine (1-MPZ)Faster than PZMethyl substitution on the amino group significantly enhances the degradation rate. researchgate.net
2-Methylpiperazine (2-MPZ)Faster than PZ, but slower than 1-MPZMethyl substitution on the carbon in the α-position also increases degradation, but to a lesser extent than N-substitution. researchgate.net

This table illustrates the qualitative comparison of degradation rates based on the provided research findings.

Photo-oxidation Processes

The photo-oxidative stability of amines is crucial, particularly in materials and coatings that are exposed to ultraviolet (UV) radiation. Studies on amine-terminated diacrylate resins have provided insights into the photo-oxidation behavior of heterocyclic amines like 1-methylpiperazine.

When incorporated into coatings, the structure of the terminal amine significantly influences the photo-oxidation profile. cnrs.fr Research involving UV and electron-beam cured resins has shown that systems containing 1-methylpiperazine exhibit the most pronounced oxidation. cnrs.fr The initial stages of photo-oxidation, as measured by hydroperoxide analysis and hydroxyl index via Fourier transform infrared (FTIR) spectroscopy, show consistent changes. cnrs.fr

In UV-cured coatings, the presence of residual photoinitiator can sensitize and accelerate the degradation process. cnrs.fr This leads to significantly higher levels of hydroperoxides compared to electron-beam cured systems. The mechanism is believed to involve hydrogen-atom abstraction from the alkylamine group by the photoinitiator, which enhances the rate of hydroperoxidation. cnrs.fr The amine functionality itself can act as a scavenger for oxygen and hydroperoxides, particularly in electron-beam cured systems where residual initiator is not a factor. cnrs.fr

The table below details the photo-oxidative characteristics of amine structures in cured resins.

Amine Structure TypePhoto-oxidative StabilityKey Observations
1-MethylpiperazineLowestExhibits the strongest oxidation profile among the tested heterocyclic and dialkyl amines. cnrs.fr
DialkylaminesProne to oxidationGenerally more susceptible to oxidation and UV absorption increase than other amine types. cnrs.fr
Alkanolamines, Cycloaliphatic aminesMore stableShow greater resistance to photo-oxidation compared to dialkylamines. cnrs.fr

This table summarizes the relative photo-oxidative stability based on the provided research findings.

Atmospheric Oxidation Reactions of Amines and Imine Derivatives

The atmospheric fate of amines is primarily governed by their reaction with hydroxyl (OH) radicals. While specific kinetic data for this compound is not extensively detailed, the well-studied atmospheric oxidation of piperazine and other cyclic amines provides a strong basis for understanding its likely degradation pathways.

The reaction of a saturated amine with an OH radical typically proceeds via hydrogen abstraction, which can occur at either a carbon-hydrogen (C-H) bond or a nitrogen-hydrogen (N-H) bond, producing alkyl or aminyl radicals, respectively. acs.org For piperazine, the reaction with OH radicals is very rapid, and the initial step involves H-abstraction from both C-H and N-H sites. nih.govresearchgate.net This leads to the formation of 1,2,3,6-tetrahydropyrazine as a major product, along with minor products like 1-nitropiperazine (B131163) and 1-nitrosopiperazine. nih.govresearchgate.netresearchgate.net

For this compound, the presence of the methyl group introduces an additional site for H-abstraction. The oxidation process initiated by OH radicals would likely involve the following steps:

H-abstraction: OH radicals can abstract a hydrogen atom from the N-H group, the C-H bonds on the piperazine ring, or the C-H bonds of the methyl group.

Radical Reaction with O₂: The resulting carbon-centered (alkyl) or nitrogen-centered (aminyl) radicals react rapidly with molecular oxygen (O₂) to form peroxy radicals.

Fate of Peroxy Radicals: These peroxy radicals can then undergo further reactions, including unimolecular HO₂ elimination to form imines or reactions with nitrogen oxides (NOx). acs.org The reaction of α-aminoalkylperoxyl radicals can proceed via a 1,4 H-shift from the amine nitrogen, leading to the formation of an imine and HO₂. acs.org

Product Formation: In high NOx environments, reactions can lead to the formation of nitrosamines and nitramines, which are of environmental concern. researchgate.nethelsinki.fi The oxidation of the imine products, such as the cyclic imine 1,2,3,6-tetrahydropyrazine formed from piperazine, also proceeds via OH-initiated H-abstraction, leading to the formation of a second imine function or other oxygenated products. acs.orghelsinki.fi

The table below outlines the expected major products from the atmospheric oxidation of piperazine, which serves as a model for this compound.

ReactantPrimary Oxidation ProductReaction PathwayPotential Subsequent Products
Piperazine + OH1,2,3,6-tetrahydropyrazine (PZI)C-H abstraction followed by O₂ addition and HO₂ elimination. nih.govresearchgate.netSecond imine function, diamides, nitrosamines, nitramines. nih.govhelsinki.fi
Piperazine + OHPiperazinyl RadicalN-H abstraction. nih.govresearchgate.net1-Nitrosopiperazine, 1-Nitropiperazine (in the presence of NOx). nih.govresearchgate.net

This table is based on the oxidation of piperazine and its derivatives as described in the cited literature.

Computational Chemistry and Theoretical Investigations of Piperazine 1 Methylamine

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a molecule when bound to a target protein, providing insights into its potential biological activity. For piperazine (B1678402) derivatives, docking studies have been instrumental in identifying and optimizing lead compounds for various therapeutic targets.

Research has shown that piperazine derivatives can be designed as potent antimicrobial and antitubercular agents. bohrium.comnih.gov In one study, novel 1,4-di(aryl/heteroaryl) substituted piperazine derivatives were synthesized and evaluated. bohrium.comnih.gov Molecular docking analyses of these compounds against the Mycobacterium tuberculosis RNA polymerase (PDB ID: 5UHC) revealed strong binding affinities. bohrium.com For instance, compound 7a in the study exhibited a promising binding energy of -7.30 kcal/mol, forming a strong hydrogen bond with the ASN-493 residue of the target protein. bohrium.comnih.gov Such studies are often in good agreement with in-vitro experimental results, validating the computational models. bohrium.com

Similarly, docking studies have been employed to investigate piperazine derivatives as potential inhibitors for cancer-related targets. Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were docked against the carbonic anhydrase IX (CAIX) protein (PDB: 5FL4), a target in some cancers. mdpi.com The results indicated strong binding affinities, with one derivative showing a binding energy of -8.61 kcal/mol, suggesting their potential as anticancer agents. mdpi.com In another example, phenyl-piperazine scaffolds were identified as potential inhibitors of the eIF4A1 protein, which is involved in translation initiation and is a target in cancer therapy. nih.govacs.org

These examples underscore the power of molecular docking to elucidate the binding modes and affinities of piperazine-containing ligands, guiding the rational design of new therapeutic agents. This approach would be directly applicable to Piperazine-1-methylamine to screen for its potential biological targets and to understand its interaction at the molecular level.

Table 1: Molecular Docking Results for Selected Piperazine Derivatives

Compound/DerivativeTarget Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
Compound 7a bohrium.comnih.govMtb RNAP (5UHC)-7.30ASN-493
SA7 mdpi.comCAIX (5FL4)-8.61Not Specified
SA2 mdpi.comCAIX (5FL4)-8.39Not Specified
Haloperidol nih.govSigma 1 Receptor (S1R)-8.8 (Glide Score)Not Specified
Compound 1 nih.govSigma 1 Receptor (S1R)-9.2 (Glide Score)Not Specified

Molecular Dynamics Simulations of this compound Complexes

Molecular dynamics (MD) simulations provide a dynamic view of ligand-target interactions, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of binding poses, reveal conformational changes, and provide deeper insights into the energetics of interaction.

MD simulations have been crucial in evaluating phenyl-piperazine scaffolds as inhibitors of eIF4A1. nih.govacs.org Simulations extending up to 300 ns were used to assess the binding stability of hit compounds. nih.govacs.org These studies showed that active compounds maintained stable interactions within the binding pocket, while inactive compounds often dissociated. nih.govacs.org Furthermore, MD simulations revealed that the binding of potent inhibitors could induce favorable conformational changes in the protein, such as interdomain closure, which is essential for their inhibitory function. nih.govacs.org

In another study, MD simulations were performed on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives in complex with the CAIX protein. mdpi.com These simulations confirmed the stability of the docked poses and the persistence of key interactions over the simulation time, reinforcing the findings from molecular docking. mdpi.com Similarly, MD simulations have been used to understand the binding modes of piperazine-bearing peptidomimetics to the HIV-1/2 capsid protein, providing explanations for their observed antiviral potency. nih.gov

For industrial applications, such as carbon dioxide capture, MD simulations have been employed to understand the absorption mechanisms in aqueous piperazine solutions. researchgate.netmanchester.ac.ukuib.no These simulations provide molecular-level insights into the distribution of different species in solution and the hydrogen bond networks that influence the absorption process. researchgate.netmanchester.ac.ukuib.no Such studies highlight the role of piperazine and its carbamate (B1207046) derivatives in accelerating CO2 absorption. researchgate.netmanchester.ac.uk

Table 2: Summary of Molecular Dynamics Simulation Findings for Piperazine Derivatives

SystemSimulation LengthKey Findings
Phenyl-piperazine hits with eIF4A1 nih.govacs.org300 nsStable binding for active compounds; induced interdomain closure.
Piperazine-linked derivatives with CAIX mdpi.comNot SpecifiedConfirmed stability of docked poses.
2-piperazineone peptidomimetics with HIV-1/2 CA nih.govNot SpecifiedElucidated binding modes and explained potency differences.
Aqueous piperazine for CO2 capture researchgate.netmanchester.ac.uk1 nsRevealed molecular distribution and importance of hydrogen bonding.

Quantum Chemical Calculations on Structural and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic structural and electronic properties of molecules. These calculations provide detailed information about molecular geometry, vibrational frequencies, and electronic characteristics like frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and stability. jksus.orgnanobioletters.com

Numerous studies have applied DFT to characterize piperazine derivatives. For a novel Schiff-based piperazine, DFT calculations using the B3LYP/6-31G(d,p) basis set were performed to optimize its molecular geometry and analyze its frontier molecular orbitals. nanobioletters.com The HOMO-LUMO energy gap was calculated to be 3.561 eV, which provides insights into the molecule's chemical reactivity and kinetic stability. nanobioletters.com The molecular electrostatic potential (MEP) was also calculated to identify nucleophilic and electrophilic sites, which are important for predicting intermolecular interactions. jksus.orgnanobioletters.com

In a detailed study of 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate, DFT calculations with the WB97XD and B3LYP-D functionals were used to optimize the geometry and predict vibrational spectra. jksus.org The results showed good agreement with experimental data, confirming the reliability of the computational methods. jksus.org Natural Bond Orbital (NBO) analysis was also performed to study electronic exchanges and charge transfer reactions within the molecule. jksus.org

DFT has also been used to develop Quantitative Structure-Activity Relationship (QSAR) models for piperazine derivatives. In one study, DFT at the B3LYP/6-31G+(d,p) level was used to calculate structural, electronic, and energetic parameters for a series of derivatives to discover more efficient mTORC1 inhibitors for cancer therapy. mdpi.com

Table 3: Selected Quantum Chemical Properties of a Schiff-Based Piperazine Derivative nanobioletters.com

PropertyValue
HOMO Energy -5.589 eV
LUMO Energy -2.028 eV
HOMO-LUMO Gap 3.561 eV

Computational Studies on Reaction Mechanisms and Kinetics

Computational chemistry is an invaluable tool for elucidating complex reaction mechanisms and determining the kinetics of chemical processes. For piperazine and its derivatives, these studies have been particularly important in the context of its use in carbon capture technologies and in understanding its atmospheric degradation.

The mechanism of CO2 absorption in aqueous piperazine solutions has been investigated using quantum mechanical calculations. acs.orgrsc.org These studies explore the thermodynamics and reaction pathways of CO2 with piperazine, including the formation of species like piperazine carbamate (PZCOO⁻) and protonated piperazine (PZH⁺). acs.orgrsc.org First-principles calculations have been used to assess the roles of these intermediates, finding that PZCOO⁻ can react directly with another CO2 molecule, while PZH⁺ does not. rsc.org Such studies are critical for optimizing the efficiency of carbon capture solvents.

The degradation of piperazine has also been a subject of computational investigation. One study presented a computational overview of the principal interconversions that piperazine and its degradation products can undergo during CO2 absorption processes. acs.org Another study focused on the OH-initiated photo-oxidation of piperazine under atmospheric conditions. acs.org Using M06-2X/aug-cc-pVTZ quantum chemistry calculations, researchers determined the rate coefficient for the reaction of piperazine with OH radicals and derived the corresponding photo-oxidation schemes. acs.org These theoretical studies help predict the environmental fate and potential byproducts of piperazine release.

These methodologies could be directly applied to this compound to understand its reactivity, potential degradation pathways in various environments, and its mechanism of interaction in biological or industrial processes.

Prediction of Thermodynamic Properties and Stability

The thermodynamic properties and stability of a compound are critical for its practical application, whether in pharmaceuticals or industrial processes. Computational methods, often in conjunction with experimental data, are used to predict these properties.

Experimental and computational studies have been conducted to determine the thermodynamic properties of piperazine. This includes measurements of enthalpies of combustion, vapor pressure, and heat capacity. acs.org From these experimental results, the ideal-gas enthalpy of formation for piperazine has been derived. acs.org Such data is essential for process design and safety assessments. For instance, the thermophysical properties of aqueous piperazine solutions, such as density, viscosity, and thermal expansion coefficients, have been measured over a range of temperatures and concentrations. researchgate.net

Computational approaches are also used to predict metabolic stability, a crucial parameter in drug development. A study on arylpiperazine derivatives combined in vitro experiments with DFT calculations and machine learning (Support Vector Machines) to develop a quantitative model for predicting metabolic stability. plos.org This workflow provides a valuable tool for forecasting metabolic half-life from molecular structure, enabling the early identification of more stable drug candidates. nih.govplos.org

For this compound, similar integrated computational and experimental approaches could be used to determine its fundamental thermodynamic properties and predict its stability in biological systems, guiding its potential applications.

Table 4: Selected Thermodynamic Properties of Piperazine

PropertyValueSource
Enthalpy of fusion Data available acs.org
Ideal-gas enthalpy of formation Data available acs.org
Heat capacity at saturation pressure Data available from 290 K to 500 K nist.gov
Enthalpy of vaporization Data available from 384 K to 660 K nist.gov

Machine Learning Applications in this compound Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science by enabling the analysis of vast datasets to identify patterns and build predictive models. nih.gov These approaches are increasingly being applied to research involving piperazine derivatives.

One of the primary applications of ML in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com By correlating molecular descriptors (which can be calculated using computational chemistry) with experimental activity, QSAR models can predict the biological activity of new, untested compounds. For a series of piperazine derivatives designed as mTORC1 inhibitors, MLR (Multiple Linear Regression) and MNLR (Multiple Non-Linear Regression) methods were used to build QSAR models that showed good predictive power. mdpi.com

ML is also extensively used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity. nih.gov For example, Support Vector Machines (SVM), a type of ML algorithm, were successfully used to model the metabolic stability of arylpiperazine derivatives. plos.org In another instance, various ML techniques, including Random Forest and SVM, were used to build models for predicting p53 inhibitors, with a combinatorial library of piperidine-derived compounds being screened. researchgate.net Such predictive models are crucial for optimizing drug candidates and reducing the likelihood of late-stage failures in the drug development pipeline. nih.govnih.govyoutube.com

The application of ML to this compound could accelerate its investigation by predicting its biological activities, physicochemical properties, and metabolic fate, thereby guiding experimental efforts in a more efficient and targeted manner.

Medicinal Chemistry and Pharmacological Research Applications of Piperazine 1 Methylamine Derivatives

Piperazine-1-methylamine as a Privileged Scaffold in Drug Discovery

The piperazine (B1678402) moiety is a versatile building block in the design of novel therapeutic agents. nih.govbohrium.com Its prevalence in numerous FDA-approved drugs underscores its importance in medicinal chemistry. mdpi.commdpi.com The two nitrogen atoms within the piperazine ring provide opportunities for chemical modification, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. researchgate.netijrrjournal.com This adaptability makes the piperazine scaffold, and by extension this compound derivatives, a valuable tool for developing new drugs targeting a wide array of diseases. mdpi.comresearchgate.net

The incorporation of a piperazine ring can significantly influence a molecule's properties. The nitrogen atoms can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets. nih.goveurekaselect.com Furthermore, the piperazine core can improve a compound's aqueous solubility and oral bioavailability, which are critical parameters for drug development. nih.govbohrium.com The structural rigidity of the piperazine ring can also help in optimizing the conformation of a drug molecule for binding to its target. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound analogues, SAR studies have been instrumental in identifying key structural features required for potent and selective interaction with various biological targets. nih.govnih.gov

These studies often involve the systematic modification of different parts of the molecule, such as the substituents on the piperazine ring and the methylamine (B109427) side chain. For instance, research has shown that the nature and position of substituents on the piperazine ring can dramatically affect a compound's inhibitory activity against specific enzymes or its binding affinity to receptors. nih.govfrontiersin.org

One study on piperazine-containing pentacyclic triterpene derivatives found that the introduction of a piperazine moiety significantly improved the antitumor activities of the compounds. nih.gov SAR analysis revealed that specific substitutions on the piperazine ring were crucial for enhancing cytotoxic activity against cancer cell lines. nih.gov Another study on inhibitors of human equilibrative nucleoside transporters (ENTs) demonstrated that modifications to a fluorophenyl moiety attached to the piperazine ring were essential for inhibitory effects on ENT1 and ENT2. frontiersin.orgpolyu.edu.hk

SAR Findings for this compound Analogues
Compound SeriesKey Structural ModificationImpact on Biological ActivityReference
Piperazine-containing pentacyclic triterpenesIntroduction of a piperazine moietySignificantly improved antitumor activity nih.gov
FPMINT Analogues (ENT inhibitors)Replacement of naphthalene (B1677914) with benzeneAbolished inhibitory effects on ENT1 and ENT2 frontiersin.orgpolyu.edu.hk
FPMINT Analogues (ENT inhibitors)Halogen substitution on the fluorophenyl moietyEssential for inhibitory effects on ENT1 and ENT2 frontiersin.orgpolyu.edu.hk

Influence on Pharmacokinetic Profiles: Basicity and pKa Considerations

The pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion (ADME), is critically influenced by its physicochemical properties, such as basicity and pKa. The piperazine ring contains two nitrogen atoms, making it a basic moiety. nih.gov The pKa values of these nitrogen atoms determine the extent of ionization at physiological pH, which in turn affects the molecule's solubility, permeability, and binding to plasma proteins. researchgate.neturegina.ca

The basicity of the piperazine nitrogens can be modulated by the introduction of various substituents. uregina.ca This allows medicinal chemists to optimize the pharmacokinetic properties of a drug candidate to enhance its bioavailability and therapeutic efficacy. nih.gov For instance, the appropriate pKa of the piperazine core can improve water solubility, which is often a crucial factor for oral drug absorption. nih.gov

pKa Values of Piperazine and a Derivative at 298 K
CompoundpKa1pKa2Reference
Piperazine9.735.35 uregina.ca
1-methylpiperazine (B117243)9.655.18 uregina.ca

Modulation of Biological Targets

This compound derivatives have been investigated for their ability to interact with a diverse range of biological targets, including receptors and enzymes.

Sigma receptors, which are chaperone proteins that can interact with various other receptors and channels, have been identified as potential therapeutic targets for a range of neurological and psychiatric disorders. nih.gov Several studies have explored the interaction of piperazine derivatives with sigma receptors.

For example, a study investigating 3-substituted piperazine derivatives found that a phenylacetamide derivative interacted with moderate affinity and considerable selectivity with sigma-1 receptors. nih.gov Another study on histamine (B1213489) H3 receptor ligands discovered that some piperazine derivatives also possessed a high affinity for sigma-1 receptors, suggesting their potential as dual-targeting compounds. nih.gov In this study, the replacement of a piperidine (B6355638) ring with a piperazine ring in one compound led to a significant increase in affinity for the sigma-1 receptor. nih.gov

This compound derivatives have also been explored as inhibitors of various enzymes. The piperazine scaffold can serve as a core structure for designing potent and selective enzyme inhibitors.

For instance, research into inhibitors of phosphoglycerate dehydrogenase (PHGDH), a potential cancer target, identified a piperazine-1-thiourea compound as a promising hit. nih.gov Subsequent medicinal chemistry efforts focusing on this scaffold led to the development of probes with improved target activity. nih.gov Similarly, a series of phenylsulfonyl piperazine analogues were synthesized and evaluated as α-amylase inhibitors for the potential management of diabetes mellitus. cumhuriyet.edu.tr One of the synthesized compounds exhibited more potent inhibition than the standard drug acarbose. cumhuriyet.edu.tr Other research has focused on piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), enzymes involved in the endocannabinoid system. researchgate.netnih.gov

Understanding the interactions between a ligand and its protein target at the molecular level is crucial for rational drug design. mdpi.com Techniques such as molecular docking and molecular dynamics simulations are often employed to elucidate these interactions. nih.gov

In the context of this compound derivatives, protein-ligand interaction analysis can reveal the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the complex. nih.gov For example, a computational study on inhibitors of the Papain-like protease (PLpro) from SARS-CoV-2 identified a piperazine-containing compound that formed a pi-alkyl interaction with the His272 residue of the enzyme. nih.gov

Studies on the binding of piperazine-substituted compounds to proteins like bovine serum albumin (BSA) have also provided insights into their pharmacokinetic behavior. mdpi.com A higher binding affinity to serum proteins can affect a drug's circulation time and bioavailability. mdpi.com

Exploration in Specific Therapeutic Areas

The versatility of the piperazine ring, particularly when substituted with a methyl group on one of its nitrogen atoms, has made it a privileged scaffold in medicinal chemistry. This core structure is present in a multitude of compounds explored for a wide array of therapeutic applications. The 1-methylpiperazine moiety often enhances physicochemical properties such as solubility and bioavailability, while also providing a key point for molecular interactions with biological targets. mdpi.com The following sections detail the research and application of this compound derivatives and related N-methylpiperazine compounds across various disease categories.

Anti-infective Agents

Derivatives of 1-methylpiperazine have been extensively investigated as potent agents against a wide spectrum of infectious organisms, including bacteria, viruses, fungi, and parasites. biotech-asia.org The presence of the N-methylpiperazine group is a common feature in many anti-infective drug discovery programs. bioengineer.org

Antibacterial Agents

The N-methylpiperazine scaffold is a key component in the development of new antibacterial agents, designed to combat the growing threat of antibiotic resistance. bioengineer.org Researchers have incorporated this moiety into diverse chemical structures to target both Gram-positive and Gram-negative bacteria.

One area of research involves the synthesis of thiazolidinones containing a 1-methylpiperazine group. biotech-asia.org Certain derivatives from this class have demonstrated significant activity against Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. biotech-asia.org Similarly, quinoline (B57606) derivatives featuring a 4-methylpiperazin-1-yl substituent have been synthesized and tested. For instance, 4-(4-benzoylpiperazin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile derivatives were evaluated against representative Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) strains, showing notable antibacterial potential. nih.gov

Furthermore, hybrid molecules have shown promise. 1,2,4-Triazole-fluoroquinolone hybrids incorporating a methylpiperazine group have been found to possess enhanced antibacterial activity. researchgate.net Other studies have focused on 4'-(piperazin-1-yl)benzanilides, which have demonstrated broad-spectrum activity against various bacterial strains. mdpi.comnih.gov The versatility of the scaffold is also highlighted in its use as an adjuvant. Piperazine derivatives of 5-arylideneimidazol-4-one, for example, have been explored for their ability to chemosensitize and improve the efficacy of existing antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Table 1: Antibacterial Activity of N-Methylpiperazine Derivatives
Compound ClassBacterial Strain(s)Key FindingsReference
Thiazolidinones with 1-methylpiperazineB. subtillis, S. aureus, E. coli, S. typhiCertain derivatives showed higher activity than other tested compounds in the series against the microbes. biotech-asia.org
4-(4-Benzoylpiperazin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrilesS. aureus, P. aeruginosaCompounds were synthesized and tested, showing antimicrobial potential. nih.gov
5-Arylideneimidazol-4-ones with piperazineMethicillin-resistant S. aureus (MRSA)Demonstrated high efficacy as potential antibiotic adjuvants. researchgate.net
4'-(Piperazin-1-yl)benzanilidesGram-positive and Gram-negative bacteriaA diarylthioether derivative showed promising broad-spectrum antibacterial activity. mdpi.comnih.gov
N,N′-bis(1,3,4-thiadiazole) piperazinesE. coli, S. aureus, B. subtilisShowed significant activity against Gram-negative strains, especially E. coli. Compound 4 was most active against S. aureus. mdpi.com

Antiviral Agents

The N-methylpiperazine moiety is a recurring structural motif in compounds investigated for antiviral activity. biotech-asia.org Research has demonstrated the potential of these derivatives against a range of viruses. For example, 4-amino-1-methylpiperazine derivatives have been the subject of patent applications for compositions effective against DNA viruses like the vaccinia virus and herpes simplex virus. google.com

The core piperazine structure itself has been identified as a promising scaffold for anti-alphavirus drug development. Studies have shown that piperazine can bind to a conserved hydrophobic pocket in the Chikungunya virus capsid protein, providing a basis for the structure-based design of more potent derivatives. nih.gov

In the context of RNA viruses, nucleozin, a piperazine amide compound, is a known potent inhibitor of the influenza A virus through its interaction with the viral nucleoprotein. biorxiv.org More recent computational studies have explored the modification of existing antiviral drugs. In silico design and screening of N-substituted piperazine derivatives of favipiravir (B1662787) have been conducted to evaluate their potential inhibitory activity against the Nipah virus, a life-threatening pathogen. nih.gov

Table 2: Antiviral Activity of N-Methylpiperazine Derivatives
Compound/ClassVirus TargetMechanism/Key FindingReference
4-Amino-1-methylpiperazine derivativesVaccinia virus, Herpes simplex virusDemonstrated antiviral activity by inhibiting plague formation in cell cultures. google.com
Piperazine (scaffold)Chikungunya virus (Alphavirus)Binds to the hydrophobic pocket of the capsid protein, suggesting a platform for derivative design. nih.gov
Nucleozin (piperazine amide)Influenza A virusInhibits viral replication by inducing the aggregation of the nucleoprotein. biorxiv.org
N-substituted piperazine derivatives of FavipiravirNipah virusIn silico studies designed and screened derivatives for potential binding and inhibition of the virus. nih.gov
Flavonol derivatives with piperazinePhomopsis sp. (P.s.), Phytophthora capsica (P.c.)Compound N5 showed EC50 values of 12.9 µg/mL (P.s.) and 25.8 µg/mL (P.c.), superior to azoxystrobin. researchgate.net

Antifungal Agents

The development of novel antifungal agents is a critical area of research, and N-methylpiperazine derivatives have emerged as a promising class of compounds. Azole antifungal drugs are a mainstay of therapy, and incorporating the N-methylpiperazine moiety into azole-like structures has yielded potent candidates. mdpi.comnih.gov

One such example is a hybrid molecule, 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4-methylpiperazine)propan-2-ol, which demonstrated good activity against several strains of Candida albicans, non-albicans Candida, and Aspergillus species. nih.gov The rationale for combining the piperazine ring with a triazole pharmacophore is based on the structure of successful drugs like itraconazole (B105839) and posaconazole, aiming to create compounds with a broad antifungal spectrum. mdpi.com

Beyond azole hybrids, other derivatives have also been explored. Studies on a series of 1-(2-(2,4-Dimethylphenylthio)phenyl)-4-methylpiperazine derivatives showed that many of the synthesized compounds exhibited significant antifungal properties against pathogens including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net However, not all piperazine derivatives show strong antifungal effects; a series of N,N′-bis(1,3,4-thiadiazole) piperazines displayed significant antibacterial but only weak antifungal activity. mdpi.com

Table 3: Antifungal Activity of N-Methylpiperazine Derivatives
Compound Class/NameFungal Strain(s)Key FindingsReference
Alkylated piperazine-azole hybridsCandida albicans, non-albicans Candida, Aspergillus spp.Compound 7 showed good activity against multiple strains of Candida and Aspergillus. nih.gov
Triazoles with piperazine moietyVarious pathogenic fungiDesigned based on the pharmacophore of antifungal triazoles to find potent systemic agents. mdpi.com
1-(2-(2,4-Dimethylphenylthio)phenyl)-4-methylpiperazine derivativesC. albicans, A. niger, A. flavus, A. fumigatusMany synthesized compounds showed significant antifungal properties. researchgate.net
N,N′-bis(1,3,4-thiadiazole) piperazinesC. albicans, A. flavusThe tested compounds exhibited weak antifungal activity compared to their antibacterial effects. mdpi.com

Antiparasitic Agents

The 1-methylpiperazine scaffold has been identified in compounds with activity against various parasites. Early research noted that piperazine derivatives possess anthelmintic and specifically antifilarial properties. biotech-asia.org

Antimalarial and Antiplasmodial Research

The piperazine scaffold is a significant feature in the design of novel antimalarial agents, with research focusing on derivatives that can overcome resistance to existing drugs like chloroquine (B1663885) (CQ). Studies have explored the synthesis and evaluation of various piperazine-containing compounds, revealing potent activity against different strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A series of piperazine-tethered thiazole (B1198619) compounds were synthesized and screened for antiplasmodial activity. mdpi.com This research identified a hit compound, 2291-61, which demonstrated a potent antiplasmodial EC50 of 102 nM against the chloroquine-resistant Dd2 strain of P. falciparum with a selectivity of over 140. mdpi.com Another study focused on novel fluorinated piperazine-hydroxyethylamine analogues. Among the synthesized compounds, 13g and 14g showed promising inhibitory activity against the P. falciparum 3D7 strain with IC50 values of 0.28 µM and 0.09 µM, respectively. malariaworld.org These compounds also displayed significant activity against the chloroquine-resistant PfDd2 strain, with IC50 values of 0.11 µM and 0.10 µM. malariaworld.org

Further research into 4-aminoquinoline-pyrimidine hybrids linked through piperazine linkers also yielded potent antiplasmodial agents. nih.gov Compound 7i was identified as the most potent against the CQ-sensitive D6 strain (IC50 = 0.012 µM), showing 5-fold greater activity than chloroquine. nih.gov Meanwhile, compound 7e was the most effective against the CQ-resistant W2 strain, being 53-fold more potent than chloroquine. nih.gov The structure-activity relationship (SAR) in this series indicated that substitutions on the piperazine ring significantly influenced potency. nih.gov

Investigations into 1,4-bis(3-aminopropyl)piperazine (B145938) derivatives also identified compounds with antimalarial activity three times more potent than chloroquine against a CQ-resistant strain, with a comparable selectivity index. researchgate.net The mechanism for some of these derivatives is believed to involve the inhibition of β-hematin formation, a crucial detoxification process for the parasite. researchgate.netsigmaaldrich.com For instance, piperazine derivatives of betulinic acid were evaluated, with compound 4a showing an IC50 of 1 µM and its mechanism linked to an increase in cytosolic Ca(2+), rather than significant inhibition of β-hematin formation. sigmaaldrich.com

The following table summarizes the antiplasmodial activities of selected piperazine derivatives.

Compound/Derivative ClassP. falciparum Strain(s)IC50 / EC50 (µM)Key Findings
Piperazine-tethered thiazole (2291-61) Dd2 (CQ-resistant)0.102 (EC50)High potency and selectivity. mdpi.com
Fluorinated piperazine-hydroxyethylamine (13g) 3D7 (CQ-sensitive)0.28Promising inhibitory activity. malariaworld.org
Dd2 (CQ-resistant)0.11Active against resistant strain. malariaworld.org
Fluorinated piperazine-hydroxyethylamine (14g) 3D7 (CQ-sensitive)0.09Promising inhibitory activity. malariaworld.org
Dd2 (CQ-resistant)0.10Active against resistant strain. malariaworld.org
4-Aminoquinoline-pyrimidine hybrid (7i) D6 (CQ-sensitive)0.0125-fold more active than chloroquine. nih.gov
4-Aminoquinoline-pyrimidine hybrid (7e) W2 (CQ-resistant)0.01653-fold more potent than chloroquine. nih.gov
Betulinic acid piperazine derivative (4a) 3D7 (CQ-sensitive)1Action mechanism involves Ca(2+) pathways. sigmaaldrich.com

HIV Protease Inhibition Studies

The piperazine moiety has been incorporated into various scaffolds to develop potent inhibitors of HIV-1 protease, a critical enzyme for viral replication and maturation. mdpi.com These inhibitors are typically competitive, peptidomimetic compounds that mimic the natural cleavage sites of the viral polyprotein. mdpi.com

Research in this area has led to the development of piperazine hydroxyethylamine derivatives as highly potent HIV protease inhibitors. nih.gov By incorporating a 2-isopropyl thiazolyl group, a P3 ligand found in the approved drug ritonavir, into a piperazine hydroxyethylamine series, novel and highly effective inhibitors were created. nih.gov These compounds demonstrated potent activity against ritonavir-resistant HIV strains in tissue culture assays. nih.gov An important finding was that the presence of human serum was less detrimental to the activity of these new inhibitors compared to ritonavir. nih.gov

The structural flexibility of piperazine derivatives is also a key consideration in their design as HIV inhibitors. nih.gov While some research has focused on inhibiting the gp120 envelope protein to prevent viral entry, the principles of conformational adaptability are also relevant to protease inhibition. nih.govgoogle.com The ability of the piperazine ring and its substituents to adopt an optimal conformation within the enzyme's active site is crucial for potent inhibition.

The development of HIV protease inhibitors represents a significant success in structure-based drug design, and piperazine-containing compounds continue to be an important area of investigation. mdpi.com Efforts focus on improving pharmacokinetic properties, minimizing side effects, and overcoming the challenge of drug resistance. mdpi.com

Antioxidant Properties and Mechanisms

Piperazine derivatives have been investigated for their antioxidant capabilities, a property that is valuable in combating oxidative stress implicated in numerous diseases. The piperazine ring itself can be coupled with various heterocyclic structures known for their antioxidant activity to create synergistic effects. researchgate.netasianpubs.org

Studies have shown that incorporating natural compounds such as α-lipoic acid, chrysin, or co-enzyme Q onto a piperazine ring can enhance antioxidant activity. asianpubs.org A series of novel piperazine derivatives were synthesized and evaluated for their antioxidant properties, with compound PD-2 exhibiting good activity, showing an IC50 value of 2.396 μg/mL in an antioxidant assay. nih.gov

The mechanism of action and potency of these derivatives are highly dependent on their substitution patterns. Research on 1-(phenoxyethyl)-piperazine analogues demonstrated that the presence and position of methyl groups on the phenoxyethyl moiety influence their antioxidant properties. ptfarm.pl For instance, derivatives with two methyl groups led to an increase in superoxide (B77818) dismutase (SOD) activity, while a single methyl group enhanced the total antioxidant capacity (TAC). ptfarm.pl Conversely, the addition of a chlorine atom to the structure tended to decrease antioxidant properties. ptfarm.pl These compounds were also found to affect catalase (CAT) activity. ptfarm.pl

The following table highlights the antioxidant activity of select piperazine derivatives.

Compound/Derivative ClassAssayIC50 / ActivityMechanism/Key Finding
Piperazine Derivative (PD-2) Antioxidant Assay2.396 μg/mLExhibited relatively good antioxidant activity compared to other synthesized derivatives. nih.gov
1-[(4-methyl)-phenoxyethyl]-piperazine Total Antioxidant Capacity (TAC)Increased TACA single methyl group enhanced total antioxidant capacity. ptfarm.pl
1-[(2,6-dimethyl)-phenoxyethyl]-piperazine Superoxide Dismutase (SOD)Increased SOD activity by ~20-68%Two methyl groups caused an increase in SOD activity. ptfarm.pl

Kinase Inhibitor Development

The piperazine ring is a privileged scaffold in the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. nih.govmdpi.com Piperazine derivatives have been designed to target a wide array of kinases by acting as a versatile linker or a key pharmacophoric element that can form critical interactions within the ATP-binding pocket of the enzyme. mdpi.com

One major area of focus is the inhibition of cyclin-dependent kinases (CDKs). A series of imidazole (B134444) piperazines were identified as potent CDK inhibitors with a novel binding mode. drugbank.com These compounds, through a bridging water molecule, interact with Asp 86 of CDK2, leading to high selectivity for the CDK family. drugbank.comresearchgate.net Similarly, hybrid molecules combining benzofuran (B130515) and piperazine moieties have yielded potent type II CDK2 inhibitors. Compounds such as 9h, 11d, 11e, and 13c demonstrated IC50 values of 40.91, 41.70, 46.88, and 52.63 nM, respectively, against CDK2. nih.gov

Piperazine derivatives are also integral to the structure of inhibitors for other kinase families, including:

Bruton's tyrosine kinase (BTK): Acalabrutinib, an imidazo[1,5-a]pyrazine (B1201761) analogue, is a potent and selective second-generation BTK inhibitor with an IC50 of 3 nM. nih.gov

FMS-like tyrosine kinase 3 (FLT3): Gilteritinib is a potent inhibitor of FLT3 and AXL, with IC50 values of 0.29 nM and 0.73 nM, respectively. nih.gov

Fibroblast growth factor receptor (FGFR): Infigratinib is an FGFR inhibitor used in cancer treatment. mdpi.com

The following table presents examples of piperazine-based kinase inhibitors and their activities.

CompoundTarget Kinase(s)IC50 (nM)Therapeutic Area
Benzofuran-piperazine hybrid (9h) CDK240.91Anticancer nih.gov
Benzofuran-piperazine hybrid (11d) CDK241.70Anticancer nih.gov
Acalabrutinib BTK3Leukemia nih.gov
Gilteritinib FLT3, AXL0.29, 0.73Leukemia nih.gov

Design and Synthesis of Bioisosteric Replacements for this compound Moieties

While the piperazine ring is a valuable component in many approved drugs, its physicochemical properties, such as high basicity, can sometimes lead to undesirable pharmacokinetic profiles or off-target effects. enamine.netenamine.net Consequently, medicinal chemists often seek bioisosteric replacements for the piperazine moiety to fine-tune a molecule's properties while retaining or improving its biological activity. cambridgemedchemconsulting.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

The goal of replacing a piperazine ring is often to modulate properties like solubility, lipophilicity, metabolic stability, and target selectivity. For example, replacing a piperazine ring in the drug Olaparib with a spirodiamine analogue was shown to beneficially affect its activity and reduce cytotoxicity. enamine.net

Common strategies and examples of bioisosteric replacements for piperazine include:

Constrained Analogues: Introducing conformational rigidity can improve binding affinity and selectivity. Spirocyclic diamines and other bridged bicyclic amines are used to mimic the chair conformation of piperazine while restricting its flexibility. tcichemicals.com

Altering Basicity: Replacing one of the nitrogen atoms with a carbon or oxygen atom (e.g., piperidine or morpholine) can significantly lower the basicity, which may be advantageous for cell permeability and reducing interactions with off-targets like hERG channels. However, this often comes at the cost of losing a key hydrogen bond donor/acceptor site.

Maintaining N-N Distance: Various non-classical bioisosteres have been designed to maintain the crucial distance between the two nitrogen atoms found in piperazine, which is often critical for binding to biological targets. blumberginstitute.org

Industrial and Other Applied Research of Piperazine 1 Methylamine

Applications in Carbon Capture and Sequestration (CCS) Technologies

Piperazine-1-methylamine, also known as 1-methylpiperazine (B117243) (1-MPZ), is a promising solvent component in the field of carbon capture and sequestration (CCS) due to its favorable properties. It is a cyclic diamine that exhibits resistance to thermal and oxidative degradation, which are critical challenges in amine-based CO2 capture processes. acs.org Unlike piperazine (B1678402) (PZ), 1-MPZ is a liquid at room temperature and has lower solubility issues in aqueous solutions, making it suitable for creating concentrated solvents with higher CO2 uptake capacity. acs.org

Role as CO2 Absorption Activators

This compound functions as an effective activator to enhance the rate of CO2 absorption in various solvent systems. researchgate.netntnu.nobibliotekanauki.pl Tertiary amines like N-methyldiethanolamine (MDEA) have a high CO2 removal capacity but react slowly with CO2. google.comgoogle.com The addition of an activator like 1-MPZ, which is a cyclic diamine, significantly increases the reaction kinetics. google.comgoogle.com This is because primary and secondary amines, like the secondary amine group in 1-MPZ, react rapidly with CO2 to form carbamates. ntnu.nomdpi.com The blend of a fast-reacting amine with a high-capacity amine leads to improved absorption rates in the absorber column and potentially lower energy requirements for regeneration in the stripper section. utwente.nl

Solvent Blend Formulations and Performance Enhancement

For instance, aqueous blends of 1-MPZ with piperazine (PZ) have been investigated, showing that a mixture can offer a good balance of properties. researchgate.netresearchgate.net Simulations and experimental data for a 1-MPZ and PZ blend indicated a potential 20% reduction in energy consumption compared to the benchmark monoethanolamine (MEA) solvent. researchgate.net Another study highlighted a blend of piperazine (PZ), N-methylpiperazine (MPZ), and N,N'-dimethylpiperazine (DMPZ) as a novel solvent with improved solid solubility and heat of absorption compared to concentrated PZ alone. researchgate.net

Below is a table summarizing the performance of various solvent blends containing piperazine derivatives, including 1-methylpiperazine.

Solvent Blend CompositionTemperature (K)CO2 Loading (mol CO2/mol amine)Key FindingsReference
3.509 m MDEA + 0.509 m 2-MPZ (aq)303.2 - 323.2Varies with pressureNew proposed solvent blend for CO2 mitigation. nih.gov
3.017 m MDEA + 1.008 m 2-MPZ (aq)303.2 - 323.2Varies with pressureEnhanced CO2 solubility studied. nih.gov
4 m 2-MPZ + 4 m PZ (aq)293.15~0.84Overcomes solubility issues of pure 8 m PZ while maintaining benefits. researchgate.net
15 wt % K2CO3 + 10 wt % 2-MPZ + 10 wt % PZ313.15HighExhibits highest CO2 loading and absorption rates in this combination. nih.gov
30 wt % 1-MPZ + PZNot specifiedHigh cyclic capacityHigher cyclic CO2 absorption capacity than 10 wt% 1-MPZ. researchgate.net
7 m MDEA / 2 m PZ313.15 - 333.15~0.75Good resistance to thermal and oxidative degradation. researchgate.net
5 m PZ / 5 m MDEANot specifiedHighBest combination of rate and capacity among tested PZ blends. core.ac.uk

Degradation Mitigation Strategies in CO2 Capture Systems

Amine degradation is a significant challenge in CO2 capture processes, leading to solvent loss, equipment corrosion, and the formation of undesirable byproducts. researchgate.net this compound, while relatively stable, can also degrade under the harsh conditions of the absorption-stripping cycle. researchgate.netutexas.edu

Thermal degradation of 1-MPZ has been observed to be faster than that of piperazine (PZ). researchgate.net One major degradation pathway for blends containing PZ and a tertiary amine like MDEA is an "arm switching" reaction, which can produce 1-methylpiperazine (MPZ). acs.org In a study of a PZ/HMPD blend, the formation of 1-MPZ was identified as a major degradation product. acs.org

Oxidative degradation is another concern. The presence of oxygen in the flue gas can lead to the formation of various degradation products. forcetechnology.com However, some studies suggest that blends like MDEA/PZ have a higher resistance to oxidative degradation compared to MDEA or PZ alone. researchgate.net

Strategies to mitigate degradation include:

Controlling Temperature: The rate of thermal degradation is highly dependent on temperature. acs.orgutexas.edu Operating the stripper at the lowest effective temperature can minimize degradation.

Oxygen Scavengers: The addition of inhibitors or oxygen scavengers can reduce the rate of oxidative degradation.

Solvent Formulation: The choice of amines in a blend can influence its stability. For example, the thermal stability of a PZ/HMPD blend was found to be significantly greater than that of a PZ/MDEA blend. acs.org

Process Configuration: Advanced process configurations, such as a two-stage flash system, can reduce the thermal stress on the solvent and lower degradation rates. acs.org

Utilization in Polymer Chemistry and Material Science

Beyond its role in carbon capture, this compound finds applications in the synthesis of various polymers and materials.

Epoxy Curing Agents

This compound is used as a co-curing agent for epoxy resins. google.commynewsdesk.com In these applications, it is often used as an adduct with a polyepoxide. google.com The N-substituted piperazine adducts are used in conjunction with known curing agents like dicyandiamide (B1669379) to modify the properties of the final epoxy system. google.com

The use of an N-methyl piperazine adduct has been shown to influence the gel time and storage stability of epoxy formulations. google.com The ratio of epoxy groups to the secondary amino groups in the adduct is a critical parameter that affects the performance of the co-curing agent. google.com

Epoxy System FormulationComponentParts by Weight
Example FormulationEpoxy A100
Dicyandiamide8
Piperazine adduct (e.g., Epoxy B/N-methyl piperazine)4

Preparation of Molecularly Imprinted Microspheres (MIMs)

This compound has been utilized as a "mimic template" in the preparation of molecularly imprinted microspheres (MIMs). atamanchemicals.comchemicalbook.com Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule. nih.govd-nb.info In this process, a functional monomer is polymerized around a template molecule. After polymerization, the template is removed, leaving behind a cavity that is complementary in shape and functionality to the template. nih.gov

The use of 1-methylpiperazine as a mimic template allows for the creation of MIMs with high selectivity and affinity for specific target molecules, such as plant hormones. researchgate.net These specialized microspheres can then be used as selective sorbents in applications like solid-phase extraction to effectively separate and purify target compounds from complex matrices. researchgate.net

MIMs Synthesis ComponentRole
1-MethylpiperazineMimic Template
Functional Monomer (e.g., Styrene)Forms the polymer matrix
Cross-linking Monomer (e.g., DVB)Provides mechanical stability
InitiatorStarts the polymerization reaction
SolventControls the polymer morphology

Role as Chemical Intermediates and Building Blocks in Organic Synthesis

This compound, also known as 1-methylpiperazine, is a versatile heterocyclic organic compound that serves as a crucial intermediate and building block in a wide array of organic syntheses. lookchem.comatamanchemicals.com Its unique structure, featuring both a secondary and a tertiary amine within a six-membered ring, allows for a diverse range of chemical transformations, making it a valuable component in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. lookchem.comgoogle.com

The industrial production of 1-methylpiperazine is primarily achieved through the reaction of diethanolamine (B148213) and methylamine (B109427) at high pressure (250 bar) and temperature (200 °C). atamanchemicals.comwikipedia.org Another synthetic route involves the methylation of piperazine hexahydrate. chembk.com

A significant application of this compound is in the manufacturing of various pharmaceutical drugs. It is a key precursor in the synthesis of medications such as:

Cyclizine: An antihistamine used to treat nausea, vomiting, and dizziness. wikipedia.orgchemicalbook.com

Meclizine: Another antihistamine commonly used for motion sickness. wikipedia.orgchemicalbook.com

Sildenafil: The active ingredient in medications used to treat erectile dysfunction. wikipedia.orgchemicalbook.com

Ofloxacin, Rifampicin, Clozapine, and Zopiclone: These are other examples of active pharmaceutical ingredients where this compound acts as an intermediate in their synthesis. atamanchemicals.comgoogle.com

Beyond its role in established drug synthesis, this compound is also explored in the development of new therapeutic agents. For instance, it has been used as a reagent in the design and synthesis of diaminoquinazolines, which are being investigated as inhibitors of the β-catenin/T-cell transcription factor 4 (Tcf4) pathway, a target in cancer research. atamanchemicals.com

The reactivity of the piperazine ring makes it an excellent scaffold for creating diverse molecular architectures. It is used in the preparation of piperazine-based unsymmetrical ureas and in the generation of difunctional strong anion-exchange stationary phases. atamanchemicals.com Furthermore, its lithium salt, lithium 1-methylpiperazide, is employed as a reagent for the protection of aryl aldehydes in organic synthesis. wikipedia.orgchemicalbook.com The compound is also involved in the preparation of 1-(4-methoxy-phenyl)-4-methyl-piperazine by reacting it with 1-chloro-4-methoxy-benzene. atamanchemicals.com

In the field of materials science, this compound serves as a mimic template for the preparation of molecularly imprinted microspheres (MIMs). atamanchemicals.com These materials have tailored recognition sites for specific molecules, finding applications in separation processes, catalysis, and as sensors.

The use of piperazine derivatives extends to the synthesis of dendrimers, which are highly branched, well-defined macromolecules. Specifically, 1,3,5-[tris-piperazine]-triazine has been utilized as a core structure in the synthesis of these complex molecules. orgsyn.org

The following table summarizes some of the key applications of this compound as a chemical intermediate and building block:

Application Area Specific Use Reference
PharmaceuticalsSynthesis of Cyclizine, Meclizine, Sildenafil wikipedia.orgchemicalbook.com
Synthesis of Ofloxacin, Rifampicin, Clozapine, Zopiclone atamanchemicals.comgoogle.com
Development of β-catenin/Tcf4 pathway inhibitors atamanchemicals.com
Organic SynthesisPreparation of unsymmetrical ureas atamanchemicals.com
Reagent for protection of aryl aldehydes (as lithium salt) wikipedia.orgchemicalbook.com
Synthesis of 1-(4-methoxy-phenyl)-4-methyl-piperazine atamanchemicals.com
Materials ScienceMimic template for molecularly imprinted microspheres (MIMs) atamanchemicals.com
Core structure for dendrimer synthesis orgsyn.org
Agrochemicals & DyestuffsIntermediate in manufacturing processes lookchem.comgoogle.com

Environmental and Occupational Health Research Relevant to Industrial Handling

The industrial use of piperazine and its derivatives, including this compound, necessitates research into their environmental fate and potential occupational health risks to ensure safe handling and minimize environmental impact.

Environmental Research:

Research has been conducted on the use of piperazine and its derivatives in carbon dioxide (CO2) capture technologies, which are crucial for mitigating greenhouse gas emissions. mdpi.com Aqueous solutions of amines, including piperazine and 1-methylpiperazine, are used as solvents to absorb CO2 from industrial flue gases. researchgate.netresearchgate.net Studies have shown that both piperazine (PZ) and 1-methylpiperazine (1-MPZ) can act as effective promoters for CO2 absorption in other amine solutions, such as monoethanolamine (MEA) and N-methyldiethanolamine (MDEA). mdpi.comresearchgate.net

Research indicates that the addition of piperazine to MDEA solutions enhances the CO2 absorption rate. mdpi.com The effectiveness of piperazine as a promoter is particularly notable at low partial pressures of carbon dioxide. acs.org While both PZ and 1-MPZ are effective, some studies suggest that piperazine exhibits better performance as a promoter. researchgate.net The thermal degradation of these amine solutions is a key consideration for their industrial application. Research on concentrated aqueous piperazine has shown that it is thermally stable up to 150°C, a significant advantage over other amines like MEA. acs.org

The environmental fate of these compounds is also a subject of study. Aminoethylpiperazine, a related compound, is not readily biodegradable in freshwater but is not expected to bioaccumulate. cloudfront.net Due to its low vapor pressure, releases into the air are considered unlikely. cloudfront.net

Occupational Health Research:

From an occupational health perspective, piperazine is recognized as a hazardous substance. nj.gov It can be absorbed through the skin and can cause irritation to the skin and eyes. nj.gov High exposure can lead to neurological effects such as weakness, blurred vision, and tremors. nj.gov Inhalation can irritate the respiratory system, and piperazine is also known to be a skin and respiratory sensitizer, meaning that repeated exposure can lead to allergic reactions, including asthma-like symptoms. nj.gov

Given these potential hazards, strict workplace safety measures are essential when handling piperazine and its derivatives. This includes the use of enclosed operations and local exhaust ventilation to minimize airborne exposure. nj.gov Personal protective equipment (PPE), such as protective gloves and clothing, is mandatory to prevent skin contact. nj.govfishersci.com Emergency eye wash fountains and showers should be readily available in work areas where exposure is possible. nj.gov

Workplace exposure limits for piperazine have not been established by all regulatory bodies, but this does not imply the substance is harmless. nj.gov Employers are required to assess the hazards and provide appropriate training to employees on safe handling procedures. nj.govfishersci.com For substances classified as sensitizers, carcinogens, mutagens, or reprotoxic substances, exposure levels should be kept as low as technically possible. hsa.ie

The following table summarizes key findings from environmental and occupational health research relevant to the industrial handling of this compound and related compounds:

Research Area Key Findings Reference
Environmental Piperazine and 1-methylpiperazine are effective promoters for CO2 absorption in amine-based carbon capture systems. mdpi.comresearchgate.net
Piperazine shows higher promotional performance than 1-methylpiperazine in some studies. researchgate.net
Concentrated aqueous piperazine demonstrates good thermal stability up to 150°C. acs.org
Aminoethylpiperazine is not readily biodegradable but has a low potential for bioaccumulation and air release. cloudfront.net
Occupational Health Piperazine is a corrosive chemical that can irritate the skin and eyes. nj.gov
High exposure to piperazine can cause neurological effects. nj.gov
Piperazine is a skin and respiratory sensitizer, potentially causing allergic reactions upon repeated exposure. nj.gov
Strict safety protocols, including enclosed systems, ventilation, and personal protective equipment, are necessary for handling. nj.govfishersci.com

Analytical Methodologies for Piperazine 1 Methylamine and Its Derivatives

Chromatographic Techniques for Detection and Quantification

Chromatography, particularly in combination with various detectors, offers the separation power and sensitivity required for analyzing Piperazine-1-methylamine in complex matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of piperazine (B1678402) derivatives. rdd.edu.iqresearchgate.net The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

For polar compounds like N-methylpiperazine, which may not be well-retained on traditional reversed-phase columns, alternative chromatographic modes or derivatization are often employed. researchgate.net Hydrophilic Interaction Chromatography (HILIC) using a cyanopropyl (CN) bonded stationary phase has been shown to be effective. researchgate.net Optimization of the organic modifier and acid composition in the mobile phase is key to achieving robust separation with good peak shape and resolution. researchgate.net

In some cases, derivatization is used to enhance detectability, especially when using UV detectors. researchgate.net For instance, piperazine can be reacted with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active derivative, allowing for detection at low levels. researchgate.net Another approach involves pre-column derivatization with dansyl chloride. researchgate.net

Ion-exchange chromatography is another suitable method for N-methylpiperazine, which is alkaline when dissolved in water. google.com Using a cation exchange column with an aqueous methanesulfonic acid mobile phase and a conductivity detector allows for sensitive detection. google.com

Table 1: Examples of HPLC Methods for Piperazine Derivatives

Analyte(s) Column Mobile Phase Detector Reference
N-Nitroso-N'-methylpiperazine Newcrom R1 (Reverse Phase) Acetonitrile, Water, Phosphoric Acid UV/MS sielc.com
Piperazine (as NBD-Cl derivative) Chiralpak IC (250 x 4.6 mm, 5µm) Acetonitrile, Methanol, Diethylamine (90:10:0.1 v/v/v) UV (340 nm) jocpr.com
Piperazine IonPac CS17 (Cation Exchange) 12mM Methanesulfonic Acid Conductivity google.com
TM208 and its sulfoxide (B87167) metabolite Diamonsil C18 (250 x 4.6 mm, 5 µm) Methanol and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.5) UV oup.com
Piperazine Derivatives (BZP, mCPP, etc.) Xterra RP C18 Gradient Elution DAD nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) provides high selectivity and sensitivity, making it a powerful tool for the quantification of this compound and its derivatives, even at trace levels. rdd.edu.iqresearchgate.net This technique is particularly valuable for analyzing complex samples and for identifying unknown metabolites or degradation products. nih.govrsc.org

LC-MS methods often utilize electrospray ionization (ESI) in positive mode, as piperazine derivatives are readily protonated. nih.gov The selection of precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode ensures high specificity and minimizes matrix interference. nih.govscholaris.ca For example, in the analysis of a nitrofuranyl methyl piperazine derivative, precursor to product ion transitions of m/z 344.5/218.4 were used for the analyte. nih.gov

The development of LC-MS/MS methods involves careful optimization of both the chromatographic separation and the mass spectrometric parameters. mdpi.com For the determination of 1-methyl-4-nitrosopiperazine (B99963) (MNP) in pharmaceutical products, a gradient elution was designed to divert the active ingredients and placebo components away from the mass spectrometer, preventing ionization suppression and allowing for the detection of MNP at very low concentrations. mdpi.com

Table 2: Examples of LC-MS Methods for Piperazine Derivatives

Analyte(s) Column Mobile Phase Ionization/Detection Reference
IIIM-MCD-211 (nitrofuranyl methyl piperazine derivative) High Resolution Chromolith RP-18e Acetonitrile and 0.1% (v/v) Formic Acid in Water (Gradient) ESI+ / MRM nih.gov
N-nitrosopiperazine Ethylene-bridged hybrid amide (HILIC) Gradient ESI+ / MRM scholaris.ca
Piperazine Derivatives (BZP, TFMPP, etc.) Not specified Not specified ESI+ / MRM nih.gov
1-methyl-4-nitrosopiperazine (MNP) Not specified Gradient designed to cut off active substances ESI+ / MRM mdpi.com

Advanced Spectroscopic Techniques for Structural Elucidation of Transformation Products

Identifying the structures of transformation and degradation products of this compound is essential for understanding its stability and potential environmental fate. Advanced spectroscopic techniques, often used in conjunction with chromatographic separation, are indispensable for this purpose.

Forced degradation studies, involving stressors like acid, base, and oxidation, are conducted to generate potential degradation products. ijpsr.comijpsr.com These products can then be isolated, often using preparative HPLC, for structural analysis. ijpsr.comijpsr.com

High-Resolution Mass Spectrometry (HRMS) is a key tool, providing accurate mass measurements that help determine the elemental composition of unknown compounds with high confidence (< 2 ppm mass accuracy). americanpharmaceuticalreview.com LC-HRMS/MS experiments provide further structural information through fragmentation patterns. For instance, the breakdown of the central piperazine ring can be observed in the mass spectra of degradants. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is the definitive method for complete structural elucidation. ijpsr.comijpsr.com These techniques allow for the precise assignment of protons and carbons and establish connectivity within the molecule, confirming the structures of degradation products. ijpsr.comijpsr.com Studies on the degradation of ranolazine, a complex molecule containing a piperazine moiety, demonstrated the power of combining mass spectrometry and extensive NMR analysis to identify multiple novel degradation products formed under stress conditions. ijpsr.comijpsr.com Similarly, the degradation products of other piperazine-containing compounds have been successfully characterized using ESI-MS and NMR spectral data. nih.gov

In metabolic studies, LC-MS/MS is used to characterize metabolites. The fragmentation patterns of potential metabolites are compared to the parent compound to identify metabolic reactions such as N-demethylation, hydroxylation, and oxidation of the N-methyl piperazine group. rsc.org

Conclusion and Future Research Perspectives

Current Gaps in Knowledge and Unexplored Research Avenues

The current body of scientific literature on piperazine (B1678402) and its derivatives reveals several knowledge gaps that present opportunities for future research, particularly for a lesser-studied compound like Piperazine-1-methylamine. A significant area requiring further investigation is the comprehensive understanding of its degradation pathways. In applications such as industrial gas treatment for CO2 capture, amines are known to degrade, but the specific mechanisms and resulting by-products for many derivatives are not fully characterized. ntnu.nogassnova.noresearchgate.net The thermal and oxidative degradation of amine solvents is a key issue that impacts the cost and environmental footprint of carbon capture technologies. ntnu.noresearchgate.net While research has been conducted on common amines like monoethanolamine (MEA) and piperazine (PZ), detailed studies on substituted piperazines like this compound are lacking. ntnu.nogassnova.no

Another significant gap exists in the atmospheric chemistry of piperazine derivatives. ccsnorway.com Once emitted into the atmosphere, these compounds can react with oxidants like hydroxyl radicals (•OH), but their complete degradation pathways and the potential for forming harmful secondary products, such as nitrosamines and nitramines, are not well understood. gassnova.noccsnorway.comresearchgate.net While the atmospheric degradation of piperazine itself has been a subject of study, the influence of specific substituents, such as the methylamine (B109427) group in this compound, on these reaction pathways remains an unexplored research avenue. ccsnorway.comresearchgate.net

From a pharmacological perspective, while the piperazine scaffold is recognized as a "privileged structure" in drug discovery, the full biological activity spectrum of many of its derivatives is yet to be explored. nih.gov The piperazine ring is a component of drugs with a wide range of applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govontosight.airesearchgate.net However, systematic screening of specifically functionalized derivatives like this compound for various therapeutic targets is often incomplete. There is a need for comprehensive studies to elucidate its structure-activity relationships (SARs) and to identify potential novel therapeutic applications. nih.gov Furthermore, there is a notable absence of in-depth research into the analgesic and anti-inflammatory potential of many piperazine derivatives. researchgate.net

Emerging Methodologies and Technologies for this compound Research

Advancements in analytical and synthetic methodologies offer powerful tools for closing the knowledge gaps surrounding this compound. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has proven to be a robust method for studying the metabolism of piperazine derivatives and for the sensitive detection of these compounds in various matrices. mdpi.comnih.gov Applying these advanced analytical techniques could enable detailed investigations into the metabolic fate of this compound in biological systems and its degradation in industrial or environmental contexts.

In the realm of chemical synthesis, emerging technologies are facilitating the creation of novel piperazine derivatives for screening and development. Solid-phase synthesis, for example, offers a methodology for the medium-scale production of small drug molecules and could be adapted for the efficient synthesis of a library of compounds based on the this compound scaffold. dtu.dk Furthermore, new catalytic methods are continuously being developed for the synthesis of piperazines, which could offer more efficient and selective routes to this compound and its analogues. researchgate.netrsc.org Modern synthetic approaches, such as Buchwald-Hartwig amination and reductive amination, have become key methods for the preparation of N-alkyl and N-aryl piperazine derivatives. mdpi.com

Computational modeling and theoretical studies represent another critical frontier. Ab initio modeling and kinetic simulations can be employed to predict the atmospheric degradation pathways of this compound initiated by reactions with atmospheric oxidants. researchgate.net These theoretical approaches can provide valuable insights into reaction mechanisms and help prioritize experimental studies. ccsnorway.com Similarly, molecular modeling can be used to predict the binding affinity of this compound and its derivatives to various biological targets, thereby guiding the design of new therapeutic agents.

Potential Impact on Future Scientific and Technological Advancements

Focused research into this compound has the potential to drive significant scientific and technological progress across several fields. In materials science and environmental technology, a deeper understanding of its properties could lead to the development of more efficient and stable solvents for CO2 capture. researchgate.netmdpi.com Given that piperazine is a known promoter for enhancing the absorption rate of other amines like methyldiethanolamine (MDEA), investigating the efficacy of this compound in such blended solvent systems could lead to improved carbon capture processes with lower energy penalties. mdpi.com Additionally, piperazine compounds have shown promise as corrosion inhibitors, and further research could establish this compound as a valuable additive for protecting industrial equipment in harsh environments. chemicalbook.com

In the pharmaceutical industry, the exploration of this compound could uncover new therapeutic leads. The piperazine heterocycle is a key component in numerous approved drugs, and its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and effects on the central nervous system. nih.govontosight.airesearchgate.net Systematic investigation into the pharmacological profile of this compound could lead to the development of novel drug candidates with improved efficacy or novel mechanisms of action. The versatility of the piperazine scaffold allows for structural modifications that can fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov

The development of new synthetic and analytical methods for this compound would not only benefit research on this specific compound but also contribute to the broader field of medicinal and process chemistry. dtu.dkmdpi.com Innovations in catalysis, solid-phase synthesis, and analytical detection driven by research into this compound could be applied to a wide range of other heterocyclic molecules, accelerating drug discovery and the development of new chemical technologies.

Q & A

Q. What are the common synthetic routes for preparing piperazine-1-methylamine derivatives, and how can reaction conditions influence yield?

this compound derivatives are typically synthesized via reductive amination or nucleophilic substitution. For example, 1-amino-4-methylpiperazine can react with aldehydes (e.g., 2,3,4-trimethoxybenzaldehyde) under reflux in methanol to form Schiff base derivatives . Key factors include solvent choice (e.g., DMF for solubility), stoichiometric ratios (e.g., 1.5 mmol amine per 1 mmol aldehyde), and inert atmosphere to prevent oxidation. Yields up to 85% are achievable with optimized reflux conditions and purification via recrystallization .

Q. How can spectroscopic and crystallographic methods characterize this compound derivatives?

  • NMR : Proton environments (e.g., NH and CH₂ groups in piperazine rings) are resolved at ~2.5–3.5 ppm.
  • X-ray crystallography : Confirms chair conformations of piperazine rings and dihedral angles (e.g., 177.3° between aromatic and piperazine planes in Schiff bases). Puckering parameters (Q, θ, φ) quantify ring distortions .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 115.18 for C₅H₁₃N₃) validate purity .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) are widely used. For biological samples, solid-phase extraction (SPE) followed by LC-MS/MS improves sensitivity. Colorimetric assays (e.g., p-benzoquinone derivatization) offer rapid quantification in pharmaceutical formulations .

Advanced Research Questions

Q. How do structural modifications of this compound impact pharmacological activity?

Substitutions on the piperazine ring modulate bioactivity:

  • Anticancer activity : N-Benzyl or N-(2-fluorophenyl) groups enhance cytotoxicity by targeting carbonic anhydrase isoforms (hCA I/II), with IC₅₀ values <10 µM .
  • Antimicrobial activity : Schiff bases with aromatic aldehydes (e.g., 2-nitrobenzylidene) disrupt bacterial membranes, showing MICs of 8–32 µg/mL against S. aureus .
  • P2Y receptor modulation : Isoxazole-linked derivatives act as selective P2Y₁₂ inhibitors, relevant for thrombosis research .

Q. What strategies resolve contradictions in reactivity or biological data for piperazine derivatives?

  • By-product analysis : Trace piperazine contamination (e.g., di-acylated by-products in SNAr reactions) can skew results. LC-MS or ¹H NMR identifies impurities, requiring rigorous amine purification .
  • Enzyme specificity : Conflicting hCA inhibition data may arise from isoform selectivity. Kinetic assays (e.g., stopped-flow CO₂ hydration) clarify mechanisms .
  • Computational docking : Molecular dynamics simulations predict binding modes, resolving discrepancies between in vitro and cellular activity .

Q. How can this compound be integrated into combinatorial chemistry for drug discovery?

this compound serves as a versatile scaffold for parallel synthesis:

  • Solid-phase synthesis : Immobilize the amine on Wang resin, then diversify via Ugi four-component reactions.
  • Tagged libraries : Introduce fluorophores (e.g., dansyl groups) for fluorescence-based screening of GPCR targets .
  • Structure-activity relationship (SAR) : Systematic variation of substituents (e.g., aryl, alkyl, heteroaryl) identifies pharmacophores with improved logP and BBB permeability .

Q. What computational tools predict the physicochemical properties and metabolic stability of this compound derivatives?

  • ADMET prediction : SwissADME estimates bioavailability (e.g., TPSA <60 Ų for CNS penetration) and CYP450 metabolism.
  • Quantum mechanics : DFT calculations (B3LYP/6-31G*) optimize geometries for docking into targets like 5-HT receptors .
  • Retrosynthesis tools : Pistachio/BKMS databases propose feasible routes using available building blocks (e.g., 4-methylpiperazin-1-amine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.